2-Methyl-3-methylidene-4-phenyl-3,4-dihydropyrido[2,3-b]pyrazine
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Overview
Description
2-Methyl-3-methylidene-4-phenyl-3,4-dihydropyrido[2,3-b]pyrazine is an organic compound belonging to the class of heterocyclic compounds It features a pyrido[2,3-b]pyrazine core structure, which is a fused bicyclic system containing nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-methylidene-4-phenyl-3,4-dihydropyrido[2,3-b]pyrazine typically involves multi-step organic reactions. One common method starts with the preparation of the pyrido[2,3-b]pyrazine core, followed by the introduction of the methyl and phenyl substituents. The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality, and implementing cost-effective processes. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-methylidene-4-phenyl-3,4-dihydropyrido[2,3-b]pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-Methyl-3-methylidene-4-phenyl-3,4-dihydropyrido[2,3-b]pyrazine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is investigated for potential therapeutic uses, such as antimicrobial or anticancer agents.
Medicine: Research explores its potential as a drug candidate due to its unique structural features and biological activity.
Industry: It is used in the development of new materials, including polymers and advanced composites.
Mechanism of Action
The mechanism of action of 2-Methyl-3-methylidene-4-phenyl-3,4-dihydropyrido[2,3-b]pyrazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways that influence cellular processes such as signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-3-methylidene-4-phenylpyridine
- 3-Methyl-4-phenylpyridine
- 2-Methyl-4-phenylpyrazine
Uniqueness
2-Methyl-3-methylidene-4-phenyl-3,4-dihydropyrido[2,3-b]pyrazine is unique due to its fused bicyclic structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, and biological activity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
68765-90-2 |
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Molecular Formula |
C15H13N3 |
Molecular Weight |
235.28 g/mol |
IUPAC Name |
2-methyl-3-methylidene-4-phenylpyrido[2,3-b]pyrazine |
InChI |
InChI=1S/C15H13N3/c1-11-12(2)18(13-7-4-3-5-8-13)15-14(17-11)9-6-10-16-15/h3-10H,2H2,1H3 |
InChI Key |
CKRGRZWYHLBMLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(N=CC=C2)N(C1=C)C3=CC=CC=C3 |
Origin of Product |
United States |
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